molecular formula C12H8FNO3S B1437383 5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 941868-40-2

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1437383
M. Wt: 265.26 g/mol
InChI Key: JHJGOCKCIFALME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, 4-Fluorobenzoic acid is used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds . Another compound, 4-(4-fluorobenzoyl)butyric acid, is prepared on a commercial scale using normal quality fluorobenzene .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule. The molecular structure of 4-Fluorobenzoic acid, a similar compound, is available in various databases .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-Fluorobenzoic acid is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For instance, 4-Fluorobenzoic acid has a molecular weight of 140.112 Da . More detailed properties can be found in databases like the NIST Chemistry WebBook .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Fluorobenzoic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3S/c1-6-14-9(12(16)17)11(18-6)10(15)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJGOCKCIFALME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210394
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid

CAS RN

941868-40-2
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorobenzoyl)-2-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(4-Fluorobenzoyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.